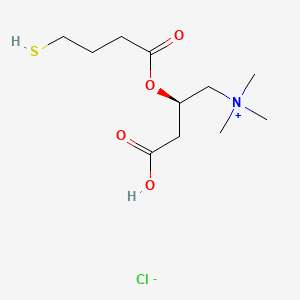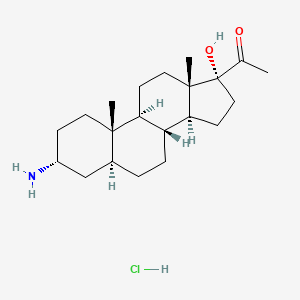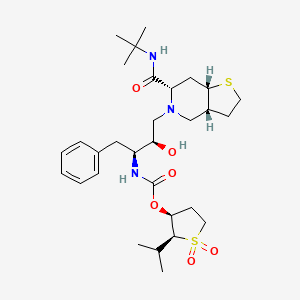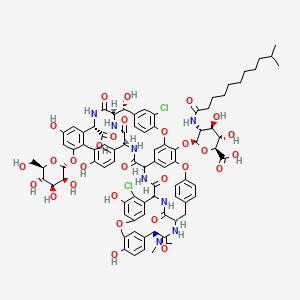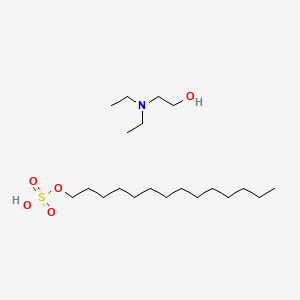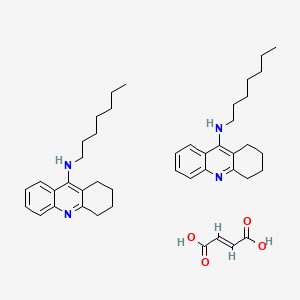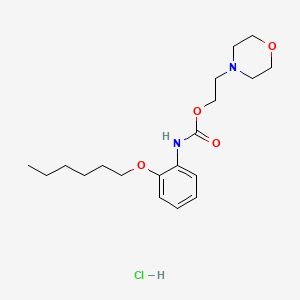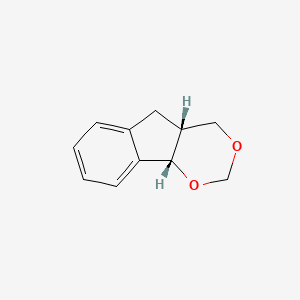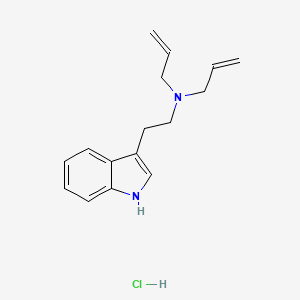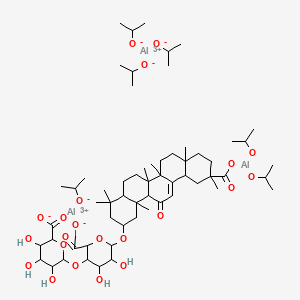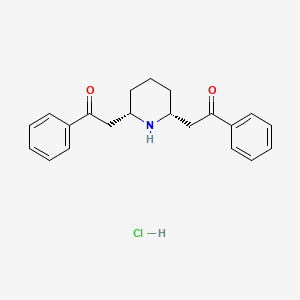
Norlobelanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norlobelanine hydrochloride involves a series of chemical reactions starting from lobeline, another piperidine alkaloid . The process typically includes a ring-closing double aza-Michael reaction, which is crucial for forming the piperidine ring structure . The reaction conditions often involve the use of weak acidic conditions to stabilize the intermediate compounds .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Lobelia inflata followed by chemical synthesis . The extraction process involves the use of solvents such as acetonitrile and hydrochloric acid to isolate the alkaloids from the plant material . The isolated compounds are then subjected to further chemical reactions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Norlobelanine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of norlobelanine, which can have enhanced or modified pharmacological activities .
Scientific Research Applications
Norlobelanine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Norlobelanine hydrochloride exerts its effects primarily through interactions with nicotinic acetylcholine receptors in the central nervous system . It inhibits nicotine-evoked dopamine release and binds to specific receptor subtypes, thereby modulating neurotransmitter release and uptake . This mechanism is crucial for its potential use in treating addiction and other neurological disorders .
Comparison with Similar Compounds
Lobeline: Another piperidine alkaloid with similar pharmacological properties.
Lobelidine: A derivative of lobeline with distinct chemical and pharmacological characteristics.
Norlobeline: A closely related compound with similar biosynthetic pathways.
Uniqueness: Its distinct chemical structure allows for targeted modifications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
125760-45-4 |
|---|---|
Molecular Formula |
C21H24ClNO2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-[(2S,6R)-6-phenacylpiperidin-2-yl]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17;/h1-6,8-11,18-19,22H,7,12-15H2;1H/t18-,19+; |
InChI Key |
RTYYAGBTRNIDJV-AQDIUKAZSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


